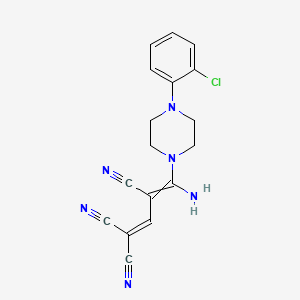![molecular formula C12H14BN3O2 B14849207 (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)
(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid: is an organoboron compound with the molecular formula C12H14BN3O2 and a molecular weight of 243.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a phenylethylamino group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The phenylethylamino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
Chemistry: (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds .
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the development of anticancer and antimicrobial drugs. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the enzyme’s catalytic activity and affect various biochemical pathways. The compound’s phenylethylamino group may also contribute to its binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.
Pyrimidinylboronic acid: A compound with a pyrimidine ring and boronic acid group but without the phenylethylamino substitution.
(2-Phenylethyl)amine: A compound with the phenylethylamino group but lacking the boronic acid and pyrimidine components.
Uniqueness: (2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid is unique due to the combination of its boronic acid group, pyrimidine ring, and phenylethylamino substitution. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14BN3O2 |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
[2-(2-phenylethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H14BN3O2/c17-13(18)11-8-15-12(16-9-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9,17-18H,6-7H2,(H,14,15,16) |
InChI Key |
RUYBKNFQWMDCQL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
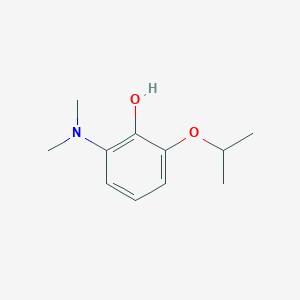

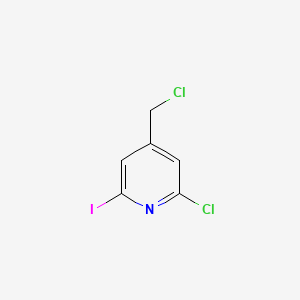
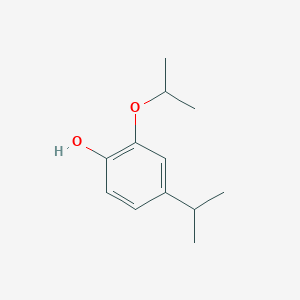
![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
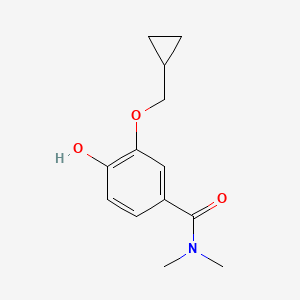
![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
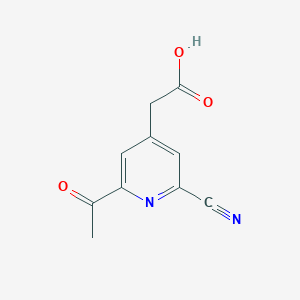
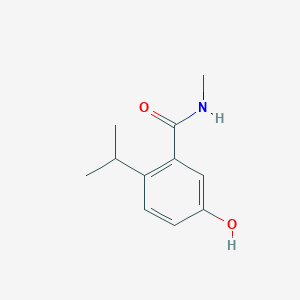
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
